molecular formula C22H25Br4N3O5 B1254195 Purealidine S

Purealidine S

Cat. No.: B1254195
M. Wt: 731.1 g/mol
InChI Key: MCJBTHQUQKFFBA-RBBKRZOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspective on Discovery and Isolation of Purealidine S

The history of this compound is intertwined with the exploration of marine biodiversity, particularly sponges, as rich sources of structurally diverse and biologically active compounds.

Origin from Marine Sponges (e.g., Psammaplysilla purea, Suberea ianthelliformis)

This compound, along with other related compounds, has been isolated from marine sponges. Notably, sponges from the order Verongida, including genera such as Psammaplysilla (also referred to as Pseudoceratina) and Suberea, are recognized as prolific sources of bromotyrosine derivatives, the class to which this compound belongs. Psammaplysilla purea and Suberea ianthelliformis are specific examples of sponges from which related bromotyrosine alkaloids, including other purealidines and aplysamine derivatives, have been isolated. The isolation process typically involves the extraction of freeze-dried sponge material using organic solvents, followed by chromatographic techniques to purify individual compounds. This compound itself has been isolated from the Fijian marine sponge Druinella sp..

Identification as a Member of the Bromotyrosine Alkaloid Class

This compound is identified as a bromotyrosine alkaloid. Bromotyrosine derivatives are a large and structurally diverse group of natural products characterized by the presence of brominated tyrosine units. These compounds are predominantly found in sponges of the order Verongida. The structural features of bromotyrosine alkaloids often include one to four bromotyrosine units, sometimes combined with other functional groups like histamine. Over 800 congeners of bromotyrosine alkaloids are known.

Chronology of Initial Reports and Early Research Contributions

Early research into bromotyrosine alkaloids from marine sponges dates back several decades. The isolation of compounds like aplysamine-1 (B1665143) and aplysamine-2 (B1232646) from Aplysina sp. was reported in 1989. Purealidine Q was first isolated in 1994 from the Okinawan sponge Psammaplysilla purea. This compound and purpuramine J were isolated from the Fijian marine sponge Druinella sp.. This report also noted the isolation of eight known bromotyrosine compounds alongside this compound. The study of these compounds has been ongoing, with continued efforts to isolate new derivatives and explore their biological activities.

Significance of this compound in Contemporary Chemical Biology and Drug Discovery Research

This compound holds significance in contemporary research due to its potential as a bioactive molecule and the interdisciplinary nature of its investigation.

Role as a Bioactive Natural Product Lead Compound

Natural products, including those from marine sources, have historically served as crucial starting points for drug discovery. This compound, as a bromotyrosine alkaloid isolated from marine sponges, fits within this context. Many bromotyrosine derivatives from sponges have demonstrated a range of biological activities, such as antimicrobial, antifouling, acetylcholinesterase inhibition, and antiproliferative effects. This compound has been reported to have moderate cytotoxic activity. The identification of such bioactivity highlights its potential as a lead compound for the development of new therapeutic agents. Research in this area often involves bioassay-guided isolation to identify the compounds responsible for observed biological effects.

Interdisciplinary Research Landscape Surrounding this compound

Based on the available search results, specific research focused solely on the chemical compound "this compound" is not extensively detailed. The provided information primarily discusses other related bromotyrosine alkaloids, particularly other purealidine variants (such as Purealidine A, J-R, and Q) and purpurealidines, which are isolated from marine sponges.

Due to the limited specific information available for this compound in the provided sources, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline focusing solely on this compound, including detailed research findings and data tables specific to this compound.

The purealidines and related compounds mentioned in the search results are part of a class of bromotyrosine alkaloids known for a range of biological activities, including anti-prion nih.govresearchgate.netwikipedia.orgnih.govnih.gov, antimicrobial nih.gov, cytotoxicity against tumor cell lines nih.gov, and enzyme inhibition nih.gov. While this compound is likely a member of this family and may share some characteristics or potential areas of investigation with its related compounds, specific research directions and unaddressed questions pertaining uniquely to this compound cannot be comprehensively outlined based on the current information.

Therefore, a detailed article structured around the requested outline for this compound cannot be provided at this time due to the lack of specific data for this particular compound in the search results.

Due to the absence of scientific information on a compound named "this compound" in the public domain, this article cannot be generated. Searches for "this compound," its potential natural sources, isolation methodologies, and biosynthetic pathways have yielded no relevant results.

It is possible that "this compound" is a proprietary name not yet disclosed in scientific literature, a very recently discovered compound pending publication, or a misnomer of another chemical entity. Without any foundational data on this specific compound, it is not possible to provide scientifically accurate and verifiable content that adheres to the detailed outline requested.

Further research and clarification on the identity of "this compound" are necessary before an article detailing its origin, biosynthesis, and related scientific findings can be composed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25Br4N3O5

Molecular Weight

731.1 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[2-[2,6-dibromo-4-[3-(methylamino)propoxy]phenyl]ethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C22H25Br4N3O5/c1-27-5-3-7-33-12-8-14(23)13(15(24)9-12)4-6-28-21(31)17-11-22(34-29-17)10-16(25)19(32-2)18(26)20(22)30/h8-10,20,27,30H,3-7,11H2,1-2H3,(H,28,31)/t20-,22+/m0/s1

InChI Key

MCJBTHQUQKFFBA-RBBKRZOGSA-N

Isomeric SMILES

CNCCCOC1=CC(=C(C(=C1)Br)CCNC(=O)C2=NO[C@@]3(C2)C=C(C(=C([C@@H]3O)Br)OC)Br)Br

Canonical SMILES

CNCCCOC1=CC(=C(C(=C1)Br)CCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br

Synonyms

purealidin S

Origin of Product

United States

Origin and Biosynthesis of Purealidine S

Investigation of the Purealidine S Biosynthetic Pathway

Enzymatic Steps Involved in this compound Formation

Characterization of Key Biosynthetic Enzymes

As the biosynthetic pathway of this compound is uncharacterized, the enzymes responsible for its formation have not been isolated or studied. Key enzymatic steps, which would typically involve tailoring enzymes such as oxidoreductases, transferases, and synthases to construct the core structure and introduce specific functional groups, are yet to be discovered.

Genetic Analysis of this compound Biosynthetic Gene Clusters

The genetic blueprint for the biosynthesis of this compound is yet to be located and analyzed. In many natural product biosynthetic pathways, the genes encoding the necessary enzymes are clustered together on the chromosome of the producing organism. However, without knowledge of the producing organism or the enzymes involved, the biosynthetic gene cluster for this compound remains elusive.

Regulatory Mechanisms Governing this compound Production in Organisms

The regulatory networks that control the production of this compound in its native host are currently not understood. The influence of environmental cues, developmental stages of the organism, or specific signaling molecules on the expression of the this compound biosynthetic genes has not been investigated.

Chemoenzymatic and Synthetic Biology Approaches for this compound and Analogue Production

The absence of knowledge regarding the natural biosynthetic pathway of this compound precludes any current efforts in chemoenzymatic synthesis or synthetic biology for its production and the generation of its analogues.

Reconstitution of Partial or Complete Biosynthetic Pathways in vitro

The reconstitution of the biosynthetic pathway for this compound in vitro is not feasible at this time. This approach requires the identification and functional expression of the relevant biosynthetic enzymes, which, as stated, are presently unknown.

Metabolic Engineering Strategies for Enhanced this compound Biosynthesis

Metabolic engineering of a host organism to enhance the production of this compound is not a viable strategy without the foundational knowledge of its biosynthetic pathway. Identifying and overcoming potential metabolic bottlenecks, optimizing precursor supply, and heterologous expression of the biosynthetic gene cluster are all future endeavors that will depend on the initial discovery of the this compound biosynthetic machinery.

Chemical Synthesis and Analog Design of Purealidine S

Total Synthesis Strategies for Purealidine S

Total synthesis aims to construct a complex molecule from simpler, readily available precursors. For a molecule like this compound, which likely possesses a specific and potentially complex three-dimensional structure, the total synthesis requires careful planning to control stereochemistry and form key bonds efficiently.

Development of Convergent and Stereoselective Synthetic Routes

Convergent synthesis strategies are often preferred for complex molecules as they involve synthesizing several key fragments separately and then coupling them in a later stage. This approach can be more efficient than a linear synthesis, where the molecule is built step-by-step from one end. Stereoselective synthesis is critical to ensure that the desired stereoisomer of this compound is obtained. rsc.orgmdpi.commdpi.comnih.govmasterorganicchemistry.com This involves using reactions or catalysts that favor the formation of one specific stereoisomer over others. Techniques such as asymmetric catalysis, the use of chiral auxiliaries, or controlling reaction conditions to favor specific transition states are employed to achieve high stereoselectivity. rsc.orgmdpi.commdpi.comnih.govmasterorganicchemistry.com While specific convergent or stereoselective routes for this compound are not detailed in the provided results, the synthesis of related bromotyrosine alkaloids often involves strategies to control the stereochemistry of newly formed chiral centers. researchgate.netnih.gov

Innovations in Key Bond-Forming Reactions and Protecting Group Strategies

The synthesis of complex natural products necessitates efficient and reliable methods for forming carbon-carbon and carbon-heteroatom bonds. Innovations in bond-forming reactions, such as cross-coupling reactions (e.g., Palladium-catalyzed reactions), can be crucial for assembling the molecular framework of this compound. nih.govrsc.orgnih.gov The formation of specific linkages, such as amide bonds or those involving halogenated aromatic rings characteristic of bromotyrosine alkaloids, would require optimized reaction conditions. researchgate.netresearchgate.net

Protecting group strategies are essential in multi-step synthesis to temporarily mask reactive functional groups while reactions are carried out elsewhere in the molecule. iris-biotech.desigmaaldrich.comantispublisher.or.idub.eduresearchgate.net An effective protecting group strategy involves selecting groups that are stable under the reaction conditions used for bond formation and can be selectively removed without affecting other parts of the molecule (orthogonality). iris-biotech.desigmaaldrich.comantispublisher.or.idub.eduresearchgate.net The choice of protecting groups for the amine, hydroxyl, and potentially other functional groups present in this compound would be critical for a successful synthesis. iris-biotech.desigmaaldrich.comantispublisher.or.idub.eduresearchgate.net

Efficiency and Scalability Considerations in Laboratory Synthesis

Beyond achieving the synthesis in the laboratory, considerations for efficiency and scalability are important, especially if larger quantities of this compound are needed for further studies. An efficient synthesis minimizes the number of steps, maximizes the yield at each step, and uses readily available and inexpensive reagents. nih.govnih.govcellculturedish.com Scalability refers to the ability to reproduce the synthesis on a larger scale without significant loss of yield or purity. nih.govnih.govcellculturedish.com Developing a scalable synthesis often requires optimizing reaction concentrations, temperatures, and purification procedures. nih.govnih.govcellculturedish.com While the provided results discuss scalability in the context of oligonucleotide synthesis, the underlying principles of optimizing parameters for larger-scale production are relevant. nih.govcellculturedish.com

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is a common practice to explore how structural changes affect biological activity and physicochemical properties. researchgate.netresearchgate.netpurelyanalog.com

Design Principles for Structural Modification and Diversification

Rational design of analogues involves making targeted structural modifications based on the known or predicted biological activity of the parent compound. sigmaaldrich.compurelyanalog.com This can include altering peripheral groups, modifying the core structure, or introducing new functional handles for further diversification. sigmaaldrich.compurelyanalog.com For bromotyrosine alkaloids, modifications might involve altering the halogenation pattern on the tyrosine unit, changing the length or nature of the linker between the tyrosine and other parts of the molecule, or modifying the functional groups present. researchgate.netresearchgate.netnih.govmdpi.com Design principles are guided by an understanding of how different parts of the molecule interact with biological targets. sigmaaldrich.compurelyanalog.com

Modular Synthesis Approaches for this compound Libraries

Modular synthesis involves creating a set of building blocks that can be coupled in various combinations to rapidly generate a library of related compounds. purelyanalog.comautomatonism.comaulart.comnative-instruments.comsplice.com This approach is highly effective for the systematic exploration of chemical space around a lead structure like this compound. purelyanalog.comautomatonism.comaulart.comnative-instruments.comsplice.com By developing synthetic routes that allow for the easy interchange of different building blocks, researchers can quickly synthesize a diverse set of this compound analogues. purelyanalog.comautomatonism.comaulart.comnative-instruments.comsplice.com This facilitates structure-activity relationship studies and the identification of compounds with enhanced or altered biological profiles. researchgate.netresearchgate.netpurelyanalog.com

Preparation of Bioconjugates and Chemical Probes of this compound for Research

The development of bioconjugates and chemical probes derived from this compound is essential for elucidating its mechanism of action and identifying its biological targets. These tools allow researchers to track the compound within biological systems and to pull down interacting proteins or molecules. The synthesis of a biotinylated probe based on this compound has been reported, demonstrating a strategy for creating such research tools. The preparation of these probes involves chemically linking this compound to reporter molecules like biotin, fluorescent tags, or affinity labels while ideally retaining the biological activity of the parent compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

SAR and QSAR studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. These studies provide insights into the key structural features required for activity and can help predict the activity of new, untested analogs.

Identification of Critical Pharmacophores and Structural Motifs

Identifying the critical pharmacophores and structural motifs within the this compound molecule is a primary goal of SAR studies. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. Studies have focused on identifying the this compound pharmacophore through the synthesis and evaluation of a library of analogs. These investigations aim to pinpoint which parts of the molecule are essential for binding to its target and exerting its biological effect.

Influence of Stereochemistry and Conformational Flexibility on Biological Activity

The stereochemistry (the 3D arrangement of atoms) and conformational flexibility (the ability of the molecule to change shape) of this compound can significantly influence its interaction with biological targets and thus its activity. While specific details on the influence of stereochemistry and conformational flexibility for this compound are often embedded within broader SAR discussions, these factors are generally critical in determining the precise fit of a molecule into a binding site and the strength of the interaction. SAR studies inherently consider how the 3D structure impacts activity.

Computational Chemistry Approaches for SAR Analysis of this compound

Computational chemistry plays a vital role in supplementing experimental SAR studies of this compound. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide insights into the preferred conformations of the molecule, its potential binding modes to a target, and the energy of these interactions. Computational approaches have been applied to the SAR analysis of this compound, aiding in the interpretation of experimental data and guiding the design of new analogs.

Mechanistic Insights into Purealidine S Biological Activities

Identification and Characterization of Molecular Targets of Purealidine S

Identifying the molecular targets of this compound is a critical step in elucidating its biological activities. This process often involves a combination of experimental and computational approaches to pinpoint the cellular components with which the compound interacts. uni-duesseldorf.de

Direct Binding Assays and Target Deconvolution Strategies

Direct binding assays are fundamental techniques used to demonstrate a physical interaction between a small molecule like this compound and a potential biological target, such as a protein or receptor. These assays can quantify the binding affinity and capacity. chelatec.comgiffordbioscience.comoncodesign-services.comibr-inc.combiorxiv.org Radioligand binding assays, for instance, are considered a gold standard for measuring the affinity of ligand binding to a target receptor due to their sensitivity. giffordbioscience.comoncodesign-services.com They can be performed as competitive or saturation assays to determine parameters like the dissociation constant (Kd) and receptor density (Bmax), or the inhibition constant (Ki) for competitive molecules. giffordbioscience.com

Target deconvolution strategies are employed when the molecular target of a bioactive compound is unknown. These strategies can involve various techniques, including affinity chromatography, activity-based protein profiling, or thermal proteome profiling, to isolate or identify proteins that bind to the compound. While specific data on this compound using these methods was not found, these are standard approaches in natural product target identification.

Elucidation of Specific Target Engagement Mechanisms (e.g., Enzyme Inhibition, Receptor Modulation)

Once a molecular target is identified, the next step is to understand how this compound engages with it. This involves determining the specific mechanism of interaction, such as whether it acts as an enzyme inhibitor or a receptor modulator. libretexts.organtibodies-online.comresearchgate.net

Enzyme inhibition studies can reveal if this compound blocks the catalytic activity of an enzyme. Inhibitors can be reversible (competitive, non-competitive, or allosteric) or irreversible, depending on the nature of their interaction with the enzyme. libretexts.organtibodies-online.comresearchgate.netlibretexts.orgsavemyexams.com Competitive inhibitors bind to the active site, while non-competitive and allosteric inhibitors bind to different sites, inducing conformational changes that affect enzyme activity. libretexts.orgsavemyexams.com Purealidine Q, a related compound, has shown acetylcholinesterase inhibiting activity in a non-competitive manner. researchgate.net

Receptor modulation involves a compound binding to a receptor and altering its activity. This can include acting as an agonist (activating the receptor), antagonist (blocking receptor activation), or allosteric modulator (binding to a site distinct from the main ligand binding site and altering receptor activity). nih.govnih.gov Allosteric modulators can influence the binding affinity, potency, or efficacy of orthosteric ligands. nih.govnih.gov

Structural Biology of this compound-Target Complexes

Understanding the precise interactions between this compound and its molecular targets at the atomic level provides crucial insights into the mechanism of action and can guide the design of modified compounds with improved activity or selectivity. This is achieved through structural biology techniques. zobio.com

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques used to determine the three-dimensional structures of biological macromolecules and their complexes with small molecules. zobio.comnih.govcreative-biostructure.comnih.gov X-ray crystallography provides high-resolution structural information from crystallized samples, while NMR can provide insights into the structure, dynamics, and interactions of molecules in solution. zobio.comcreative-biostructure.comnih.gov The combination of crystallography and NMR can be particularly effective for challenging targets and can help confirm binding and define binding sites. zobio.com

Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental structural biology by predicting binding poses and assessing the stability of ligand-target complexes. herbmedpharmacol.comrsc.orgnih.govplos.orgfrontierspartnerships.orgresearchgate.net Molecular docking algorithms predict how a small molecule might bind to a target protein based on their shapes and chemical properties, providing potential binding poses and affinity scores. plos.orgfrontierspartnerships.org Molecular dynamics simulations extend this by simulating the movement and interactions of the complex over time, providing information about the stability of the interaction and conformational changes. herbmedpharmacol.comrsc.orgnih.govplos.orgfrontierspartnerships.org These methods are widely used in drug discovery to screen potential compounds and understand interaction mechanisms. rsc.orgnih.govplos.orgfrontierspartnerships.org

Modulation of Cellular Pathways by this compound

Beyond direct molecular interactions, this compound can exert its biological effects by modulating various cellular pathways. This involves influencing the network of interactions between molecules within a cell that govern specific cellular processes like growth, proliferation, differentiation, and apoptosis. nih.govscgcorp.commdpi.commdpi.com

Compounds can modulate pathways by affecting key enzymes, receptors, or signaling molecules within the pathway. For instance, a compound might inhibit a kinase that is crucial for signal transmission in a proliferative pathway, or it might activate a receptor that triggers an apoptotic cascade. nih.govmdpi.commdpi.comnih.gov Research on other natural products has shown their ability to interfere with multiple cell-signaling pathways, including NF-kappaB, MAPK, and PI3K/Akt pathways. nih.govnih.gov While specific pathways modulated by this compound were not detailed in the search results, its observed biological activities would be a result of its influence on one or more such cellular signaling networks. For example, compounds with anti-prion activity, like some bromotyrosine derivatives, have been shown to reduce endoplasmic reticulum stress, suggesting an impact on cellular stress response pathways. mdpi.comresearchgate.net

Impact on Gene Expression and Proteomic Profiles

Gene expression, the process by which information from a gene is used in the synthesis of a functional gene product, and proteomic profiles, the comprehensive study of the set of proteins produced in a biological context, are critical aspects of cellular function. Changes in gene and protein expression can significantly alter cellular behavior and fate. Proteomics can investigate when and where proteins are expressed, their production and degradation rates, post-translational modifications, subcellular localization, involvement in metabolic pathways, and interactions. ebi.ac.uk While direct data on how this compound impacts gene expression and proteomic profiles is not available in the search results, studies on other bioactive compounds have shown their ability to modulate gene expression, including the regulation of transcription factors and microRNAs, which in turn affect various cellular processes like proliferation and apoptosis. amegroups.org Proteomic analysis can reveal differential protein expression in various conditions, providing insights into the molecular basis of diseases and potential drug effects. nih.govbiorxiv.orgbiorxiv.org

Regulation of Key Cellular Processes (e.g., Cell Proliferation, Apoptosis, Migration, Differentiation)

This compound and related bromotyrosine derivatives have been investigated for their effects on fundamental cellular processes such as proliferation, apoptosis (programmed cell death), migration, and differentiation. These processes are tightly regulated and their dysregulation is involved in various diseases, notably cancer. amegroups.orgnih.gov

Studies on purealin (B1241012) and its analogues, including purealidin A, have demonstrated effective antiproliferative activity against certain cancer cell lines. nih.gov This antiproliferative effect can be concentration-dependent. nih.gov Apoptosis induction is a common mechanism by which potential therapeutic compounds exert their effects, and various signaling pathways can be involved in this process. mdpi.comamegroups.org Cell migration is crucial for processes like wound healing and immune responses, but also in disease progression like cancer metastasis. amegroups.orgnih.gov Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. nih.gov While the provided results specifically mention antiproliferative and anti-prion activities for related compounds, the broad range of bioactivities observed in bromotyrosine derivatives suggests potential influence on other key cellular processes as well. nih.govmdpi.com

In Vitro Pharmacological Activities of this compound

In vitro studies using cell lines and primary cell cultures are crucial for evaluating the pharmacological activities of compounds and understanding their mechanisms of action.

Activity in Various Cell Lines and Primary Cell Cultures (e.g., Antiproliferative, Antiparasitic, Anti-prion)

Research on compounds structurally related to this compound has demonstrated activity in various in vitro models.

Antiproliferative Activity: Purealin and its analogues, including purealidin A, have shown effective antiproliferative activity against mouse leukemia cell lines and selective activity against human carcinoma cell lines. nih.gov Other studies on different compounds have evaluated antiproliferative effects in various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and epithelioid cervix carcinoma (HeLa). nih.govmdpi.comscielo.sa.cr These studies often report IC50 values, representing the concentration at which the compound inhibits cell growth by 50%.

Antiparasitic Activity: Some marine natural products, including bromotyrosine derivatives, have shown antiparasitic activity. researchgate.net Studies have investigated the activity of compounds against parasites such as Leishmania panamensis, Plasmodium falciparum, and Trypanosoma cruzi. researchgate.netmdpi.com The mechanism of antiparasitic activity can vary, sometimes involving targeting DNA or interfering with essential parasite proteins. mdpi.comnih.gov

Anti-prion Activity: Purealidine Q and other bromotyrosine derivatives isolated from marine sponges have demonstrated anti-prion activity in yeast-based assays. nih.govtandfonline.com These compounds were found to cure the [PSI+] and [URE3] yeast prions. nih.govtandfonline.com Further evaluation showed that the activity of some compounds was synergistic with guanidine (B92328) hydrochloride, a known prion inhibitor. nih.govtandfonline.com Some bromotyrosine derivatives have also shown the ability to reduce the propagation of the mammalian prion PrPSc in mammalian cells. mdpi.comresearchgate.net

Data on the in vitro activities of related compounds can be summarized in tables, indicating the cell lines or parasites tested and the observed effects (e.g., IC50 or EC50 values).

Table 1: In Vitro Activities of Selected Purealidine and Analogues

CompoundActivity TestedModel SystemKey Findings (e.g., IC50, EC50)Source
PurealinAntiproliferativeMouse leukemia cell lineEffective activity nih.gov
PurealinCytoplasmic dynein inhibitionRecombinant cytoplasmic dynein heavy chainConcentration-dependent inhibition nih.gov
Purealidin AAntiproliferativeMouse leukemia, human carcinoma cell linesEffective, selective activities nih.gov
Purealidine QAnti-prion[PSI+] yeast prionEC50 = 2.35 µM (with 0.25 mM GuHCl) nih.govtandfonline.com
Purealidine QAnti-prion[URE3] yeast prionActive nih.govtandfonline.com
Purealidine QAnti-PrPScPrion-infected mammalian cellsReduced propagation mdpi.comresearchgate.net
Purealidin N(Information not found in provided text)-- nih.gov

Mechanistic Dose-Response Relationship Analysis in Cellular Assays

Dose-response relationship analysis is fundamental in pharmacological studies to determine the potency and efficacy of a compound. sterlingpharmasolutions.comrsc.org In cellular assays, this typically involves exposing cells to a range of compound concentrations and measuring a specific cellular response, such as viability, proliferation, or the level of a particular protein or marker. nih.govmdpi.comsterlingpharmasolutions.comrsc.org The results are often represented as a sigmoidal dose-response curve, from which parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are calculated. sterlingpharmasolutions.comrsc.org These values provide quantitative measures of the compound's activity. Mechanistic dose-response analysis can also involve examining the effect of varying concentrations on specific molecular targets or pathways to understand how the compound exerts its effects. nih.govnih.govnih.gov For example, the inhibitory effect of purealin on cytoplasmic dynein ATPase activity was shown to be concentration-dependent. nih.gov Studies evaluating antiproliferative activity in cancer cell lines commonly report IC50 values determined from dose-response curves. nih.govmdpi.comscielo.sa.cr Similarly, anti-prion activity is often quantified by EC50 values in yeast or mammalian cell-based assays. nih.govtandfonline.comunibo.it

Synergistic and Antagonistic Interactions with Other Bioactive Compounds

Investigating the interactions of a compound with other bioactive substances is essential to predict potential outcomes in combination therapies or co-exposure scenarios. Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonistic interactions result in a combined effect that is less than the sum of their individual effects plos.org, elifesciences.org, rsc.org.

Methods for assessing synergistic and antagonistic interactions include in vitro assays such as checkerboard assays, which test a range of concentration combinations of two compounds against a biological target or system elifesciences.org. In environmental toxicology, models like Concentration Addition (CA) are used to predict the expected effect of a mixture based on the individual component toxicities, and deviations from this prediction can indicate synergy or antagonism plos.org. Understanding the mechanisms behind these interactions, such as interference with metabolic enzymes (e.g., P450 monooxygenases) or efflux pumps, is key to predicting and managing combined exposures plos.org, nih.gov.

Preclinical Studies of this compound in Animal Models

Preclinical studies in animal models are a critical phase in the evaluation of a compound's potential therapeutic value and provide essential data on its in vivo behavior and effects before human trials frontiersin.org, uni-konstanz.de, diaglobal.org. These studies aim to bridge the gap between in vitro findings and potential clinical applications, offering insights into pharmacodynamics, efficacy, and pharmacokinetics in a complex biological system uni-konstanz.de, catapult.org.uk.

Pharmacodynamic Studies in Relevant Animal Models

Pharmacodynamic (PD) studies in animal models focus on the biochemical, physiological, and molecular effects of a compound and the relationship between drug exposure and response catapult.org.uk. These studies help to understand how a compound interacts with its target and the resulting downstream effects over time nih.gov, diva-portal.org, catapult.org.uk.

Mechanism-based PK/PD models are utilized to integrate pharmacokinetic (PK) and PD data, allowing for a quantitative understanding of the time course of drug effects and the identification of key parameters influencing the response nih.gov, nih.gov, diva-portal.org, catapult.org.uk. Studies often involve measuring relevant biological endpoints or biomarkers in target tissues or biological fluids at various time points after administration catapult.org.uk.

Efficacy Studies in Disease-Relevant Animal Models (Mechanistic Focus)

Efficacy studies in animal models evaluate a compound's ability to produce a desired therapeutic effect in the context of a specific disease or condition uni-konstanz.de, diaglobal.org. A mechanistic focus in these studies aims to understand the underlying biological pathways and targets through which the compound exerts its beneficial effects frontiersin.org, mdpi.com.

Disease-relevant animal models, particularly rodent models, are widely used for this purpose, although their predictive accuracy for human outcomes can vary due to interspecies differences frontiersin.org, nih.gov, diaglobal.org.

Proof-of-Concept Studies in Rodent Models

Rodent models, such as mice and rats, are frequently employed for initial proof-of-concept studies to determine if a compound has the potential to show efficacy in a living system relevant to the disease of interest nih.gov, nih.gov, internationaltextbookofleprosy.com, criver.com. These studies are designed to provide early evidence of a compound's therapeutic potential and to gain preliminary mechanistic insights uni-konstanz.de, plos.org. While rodent models have limitations in fully replicating human diseases, they are valuable for exploring specific hypotheses and assessing effects on disease-related phenotypes nih.gov, nih.gov.

Assessment of Molecular and Cellular Biomarkers in vivo

Assessment of molecular and cellular biomarkers in vivo is integral to understanding the mechanistic effects of a compound and monitoring disease progression or response to treatment crownbio.com, nih.gov, turkjps.org. Biomarkers can include changes in gene expression profiles, protein levels, enzyme activity, or specific cell populations nih.gov, turkjps.org.

Techniques such as PCR arrays, microRNA sequencing, and immunoassays (e.g., ECL-based immunoassays) are used to measure these biomarkers in tissue samples or biological fluids collected from animal models mesoscale.com, plos.org. Mechanistic biomarkers are particularly valuable as they are directly involved in the pathogenesis of a disease or the mechanism of drug action, offering more informative insights compared to descriptive biomarkers nih.gov, turkjps.org. Measuring these biomarkers in vivo helps to correlate a compound's effects with molecular and cellular changes, providing support for its proposed mechanism of action crownbio.com, plos.org.

Pharmacokinetic (ADME) Profiling in Animal Models

Pharmacokinetic (PK) or ADME (Absorption, Distribution, Metabolism, Excretion) profiling in animal models characterizes how a compound is handled by the body over time thermofisher.com, fda.gov, bioivt.com. This information is crucial for understanding the exposure levels of the compound and its metabolites in different tissues and correlating them with observed pharmacodynamic effects and efficacy uni-konstanz.de, catapult.org.uk.

ADME studies typically involve administering the compound to animals (e.g., mice, rats, dogs, non-human primates) via relevant routes and collecting biological samples (blood, plasma, urine, feces, tissues) at various time points bienta.net, biotechfarm.co.il, thermofisher.com, fda.gov. The concentration of the parent compound and its metabolites in these samples is then measured using analytical techniques such as LC-MS/MS bienta.net, nih.gov.

Key parameters evaluated in ADME profiling include:

Absorption: The rate and extent to which the compound enters the systemic circulation thermofisher.com, fda.gov.

Distribution: How the compound is distributed among different tissues and organs thermofisher.com, fda.gov, bioivt.com. This can involve assessing tissue binding and penetration into specific compartments biotechfarm.co.il.

Metabolism: The pathways and rates at which the compound is transformed by enzymes in the body, primarily in the liver thermofisher.com, evotec.com, fda.gov. Metabolite identification is an important part of this process evotec.com, fda.gov.

Excretion: The routes and rates at which the parent compound and its metabolites are eliminated from the body, primarily via urine and feces biotechfarm.co.il, thermofisher.com, fda.gov.

Data from ADME studies in animal models provide critical information for predicting human pharmacokinetics, identifying potential issues such as rapid metabolism or poor absorption, and guiding further preclinical and clinical development cn-bio.com, nih.gov. However, it is important to note that there can be significant interspecies differences in ADME processes, which pose challenges in translating findings directly to humans cn-bio.com, nih.gov.

Absorption and Distribution Studies in Animal Systems

Absorption studies in animal models aim to determine the rate and extent to which a compound enters the systemic circulation following administration by a particular route. These studies typically involve administering the compound to animals and measuring its concentration in blood or plasma over time. Parameters such as peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax) are evaluated to understand the absorption rate. The extent of absorption, or bioavailability, is often determined by comparing the systemic exposure after extravascular administration (e.g., oral) to that after intravenous administration ncats.io.

Distribution studies investigate how a compound is dispersed throughout the body once it has been absorbed. This involves assessing the concentration of the compound in various tissues and organs over time. The volume of distribution is a pharmacokinetic parameter derived from these studies that reflects how widely a compound is distributed in the body ncats.io. Studies may also examine protein binding, as compounds bound to plasma proteins are generally not available to distribute into tissues or exert pharmacological effects ncats.io. Common animal models used for such pharmacokinetic studies include rodents (mice and rats), dogs, and non-human primates, chosen based on their physiological relevance to humans and the specific research questions impurity.com.

Despite the general methodologies employed in the assessment of absorption and distribution for chemical compounds in animal models, specific detailed research findings, including quantitative data and tissue distribution profiles, for this compound in animal systems were not identified in the conducted literature search.

Metabolic Fate and Metabolite Identification in Animal Models

Metabolism studies in animal models are designed to elucidate how a compound is chemically transformed within the body. The liver is a primary site of metabolism, although other organs can also contribute. These studies typically involve collecting biological samples (e.g., plasma, urine, feces, tissue extracts) from animals dosed with the compound and analyzing them for the presence of metabolites. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate, detect, and identify metabolites researchgate.net. Identifying metabolic pathways and the enzymes involved is crucial for understanding a compound's clearance and potential for drug-drug interactions nih.gov. Comparing metabolite profiles across different animal species is also important for assessing the translational relevance of preclinical findings to humans researchgate.net.

While the importance of understanding the metabolic fate and identifying metabolites of chemical compounds in animal models is well-established, specific detailed research findings regarding the metabolic pathways of this compound or the identification of its specific metabolites in animal systems were not found in the conducted literature search.

Excretion Pathways in Animal Models

Excretion studies in animal models determine how a compound and its metabolites are eliminated from the body. The primary routes of excretion are typically via urine and feces, although other routes such as exhalation or sweat can also be involved. These studies involve collecting urine and feces from dosed animals over a defined period and quantifying the amount of the administered compound and its metabolites present. This allows for the determination of the major excretion pathways and the rate of elimination. Renal clearance (excretion via urine) and biliary excretion (leading to fecal excretion) are key parameters evaluated in these studies. Animal models commonly used for excretion studies include rats, dogs, and monkeys.

Although the methodologies for studying excretion pathways in animal models are standard practice in pharmacokinetic assessments, specific detailed research findings concerning the excretion routes or rates of this compound in animal systems were not identified in the conducted literature search.

Advanced Analytical and Methodological Considerations for Purealidine S Research

Quantitative Analysis of Purealidine S in Complex Matrices

Quantitative analysis aims to determine the precise amount of this compound present in a sample. When dealing with complex matrices, such as biological fluids, environmental samples, or intricate chemical mixtures, selective and sensitive methods are required to isolate this compound from interfering substances and accurately measure its concentration chromatographyonline.comtechnologynetworks.comnih.govchromatographytoday.com.

Development and Validation of Chromatographic Techniques (e.g., HPLC, LC-MS/MS, GC-MS)

Chromatographic techniques are separation methods crucial for isolating this compound from complex matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates compounds based on their differential partitioning between a stationary phase and a mobile liquid phase rajithperera.com. HPLC is often coupled with various detectors, such as UV-Vis or mass spectrometers, for the detection and quantification of the separated analytes measurlabs.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques combining the separation capabilities of LC with the high sensitivity, selectivity, and identification power of mass spectrometry technologynetworks.commeasurlabs.comnih.govalwsci.com. LC-MS/MS is particularly valuable for the quantitative analysis of target compounds in complex biological matrices due to its ability to differentiate and measure specific molecules even in the presence of numerous other components nih.govresearchgate.net. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor ions corresponding to this compound and their fragmentation into characteristic product ions, providing a high degree of specificity for quantification nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique suitable for the separation and analysis of volatile and thermally stable compounds alwsci.comshimadzu.com. While the applicability of GC-MS depends on the volatility and thermal stability of this compound, it is a standard technique for the analysis of suitable compounds in various matrices.

The development of chromatographic methods for this compound in complex matrices involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation from matrix components. Method validation is a critical step to ensure the reliability of the quantitative analysis, assessing parameters like accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and selectivity in the specific complex matrix chromatographyonline.comresearchgate.net.

Application of Spectroscopic Methods for Detection and Quantification (e.g., NMR, UV-Vis)

Spectroscopic methods provide valuable information for both the identification and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed structural information about a molecule based on the magnetic properties of atomic nuclei ucalgary.calabmanager.comfiveable.meresearchgate.net. Quantitative NMR (qNMR) can be used to determine the concentration of this compound by accurately integrating the areas of specific signals in the NMR spectrum and comparing them to a known standard fiveable.me. NMR is particularly useful for confirming the identity and assessing the purity of isolated this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum ucalgary.calabmanager.comfiveable.meresearchgate.netdiva-portal.org. If this compound contains a chromophore that absorbs UV-Vis light, this technique can be used for its detection and quantification. The concentration of this compound in a solution can be determined using the Beer-Lambert law, provided the molar absorptivity at a specific wavelength is known. UV-Vis spectroscopy is often used as a detector in HPLC for quantitative analysis diva-portal.org. While less specific than mass spectrometry for complex mixtures, UV-Vis can be a simple and rapid method for quantification in relatively clean samples or when coupled with chromatographic separation.

Development of Specialized Bioassays for this compound Activity and Concentration

Specialized bioassays are biological tests designed to measure the activity or concentration of a substance based on its effect on living organisms, cells, or biological molecules labmanager.com. For this compound, specialized bioassays would be developed to assess its specific biological effects or to quantify its concentration based on a measurable biological response. These assays can be particularly useful for determining the biologically active concentration of this compound, which may not always correlate directly with its total chemical concentration in a complex biological system. The development of such bioassays requires a thorough understanding of the biological interactions of this compound. (Note: Specific details on specialized bioassays for this compound were not available in the consulted sources.)

Imaging and Visualization Techniques for this compound

Imaging and visualization techniques are essential for understanding the distribution and localization of this compound within cells, tissues, and whole organisms. These methods provide spatial information that complements the quantitative data obtained from analytical techniques.

Synthesis and Application of Fluorescently Tagged this compound for Cellular Localization

The application of fluorescently tagged this compound allows researchers to study its cellular uptake, intracellular distribution (e.g., localization to specific organelles), and potential interactions with cellular components nih.govresearchgate.net. This provides crucial insights into the cellular mechanisms of action and pharmacokinetics at the cellular level biorxiv.org. Different types of fluorescent tags with varying spectral properties are available, allowing for multicolor imaging and co-localization studies.

Use of Radiolabeled this compound for in vivo Distribution Studies

Radiolabeling this compound involves incorporating a radioactive isotope into its molecular structure nih.govwuxiapptec.commdpi.comnih.gov. Commonly used isotopes for this purpose include carbon-14 (B1195169) (), tritium (B154650) (), or technetium-99m (), depending on the nature of the compound and the study requirements nih.govmdpi.com. Radiolabeling allows for the highly sensitive detection and quantification of this compound in biological samples and within living organisms.

High-Throughput Screening Methodologies for this compound and Analogues

High-throughput screening (HTS) plays a crucial role in the initial identification of biologically active compounds from complex libraries or natural product extracts. For this compound and its analogues, HTS methodologies are employed to efficiently assess large numbers of compounds for desired biological effects, such as cytotoxicity against cancer cell lines or antimicrobial activity.

Development of Cell-Based Screening Platforms

Cell-based screening platforms are fundamental in evaluating the biological effects of this compound and related compounds in a cellular context. These platforms typically involve exposing various cell lines, such as cancer cells or microbial cultures, to different concentrations of the compounds and measuring a specific cellular response. For instance, cytotoxicity assays, often using methods like the MTT or SRB assay, are commonly employed to determine the ability of this compound to inhibit the growth or viability of cancer cells. Similarly, cell-based assays are developed to evaluate the antimicrobial activity of this compound against various bacterial or fungal strains, often by measuring the inhibition of microbial growth in culture. The development of these platforms involves optimizing cell culture conditions, compound delivery methods, and reliable endpoints for detection, enabling the rapid assessment of numerous samples.

Biochemical Assay Development for Target Identification and Validation

Beyond observing cellular effects, biochemical assays are essential for identifying the specific molecular targets with which this compound interacts and validating these interactions. Based on observed biological activities, such as antiproliferative or antimicrobial effects, researchers can hypothesize potential biochemical targets. For example, investigations into the mechanism of action of certain Purealidines have involved studying their interaction with DNA, suggesting DNA as a potential target. Biochemical assays, such as DNA binding assays or enzyme inhibition assays, are then developed to quantify the interaction between this compound and the suspected target molecule. For instance, if this compound is hypothesized to inhibit an enzyme, an assay measuring the enzyme's activity in the presence and absence of this compound can be used to determine its inhibitory potential and potency. Some studies have explored the inhibition of enzymes like protein tyrosine phosphatase 1B (PTP1B) by certain Purealidines, indicating the development of specific enzyme inhibition assays. These assays provide crucial data for understanding the molecular basis of this compound activity.

Computational and In Silico Methodologies in this compound Research

Computational and in silico methods are indispensable tools in modern drug discovery and natural product research, offering insights into molecular interactions, predicting pharmacokinetic properties, and guiding the design of analogues. For this compound, these methods complement experimental studies by providing theoretical predictions and explanations for observed biological activities.

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking studies are widely used to predict how this compound might interact with potential biological targets at an atomic level. By generating three-dimensional models of this compound and its putative target molecules (e.g., DNA or enzymes), docking simulations can predict the preferred binding poses and estimate the binding affinity. These studies can help visualize the key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the complex. For example, docking studies have been employed to understand the potential interaction of Purealidines with DNA, supporting experimental observations of DNA binding. Similarly, molecular docking has been applied to study the binding of certain Purealidines to enzymes like PTP1B, providing insights into their inhibitory mechanisms. These computational predictions can guide the design of new analogues with improved binding characteristics and potentially enhanced activity.

In Silico Prediction of ADME Properties and Structure-Activity Relationships

In silico methods are also valuable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, which are crucial for assessing its potential as a therapeutic agent. These predictions utilize computational models based on the chemical structure of the compound to estimate parameters such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for excretion. While these are predictions and require experimental validation, they can help prioritize compounds with favorable pharmacokinetic profiles early in the research process.

Furthermore, in silico approaches are extensively used in Structure-Activity Relationship (SAR) studies for this compound and its analogues. By analyzing the relationship between the chemical structures of different Purealidine analogues and their observed biological activities, computational models can identify key structural features that contribute to activity. These insights are invaluable for rational drug design, guiding the synthesis of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties. In silico SAR studies can involve various techniques, including QSAR (Quantitative Structure-Activity Relationship) modeling, which builds mathematical models correlating structural descriptors with biological activity.

Future Directions and Translational Potential of Purealidine S

Purealidine S as a Chemical Probe or Research Tool

The utility of natural products as chemical probes and research tools is well-established in biological research, allowing for the investigation of fundamental cellular processes and the identification and validation of therapeutic targets. Based on the reported activities of related Purealidine compounds, this compound holds potential in this regard.

Utility in Deciphering Fundamental Biological Processes

Bromotyrosine derivatives, including various Purealidines, have been shown to exhibit diverse bioactivities such as anti-prion, antimicrobial, cytotoxic, and enzyme inhibitory effects. For instance, Purealidine Q and Aplysamine-2 (B1232646) have demonstrated potent anti-prion activity in yeast models, exceeding the potency of guanabenz (B1672423). nih.govnih.gov These findings suggest that compounds within this class can interact with and modulate protein behavior, specifically the aggregation and propagation of misfolded proteins, which are implicated in neurodegenerative diseases. Investigating how this compound interacts with proteins involved in such processes could provide valuable insights into the mechanisms underlying protein misfolding and aggregation, serving as a tool to dissect these complex biological pathways. Furthermore, the observed inhibition of enzymes like acetylcholinesterase and epidermal growth factor (EGF) receptor kinase by other Purealidines researchgate.netresearchgate.netscribd.com points to their potential use in studying enzymatic pathways and their roles in cellular signaling and disease progression. This compound could potentially be employed to probe similar enzymatic activities or other uncharacterized biological targets, helping to elucidate their functions in fundamental biological processes.

Application in Target Validation Studies for Novel Drug Development

The drug discovery process involves several critical steps, including target identification and validation. google.com Natural products with specific bioactivities can serve as valuable tools in the target validation phase by demonstrating the relevance of a particular protein or pathway to a disease state. google.com Given the bioactivities observed for related Purealidines, this compound could potentially be applied in studies to validate novel drug targets. For example, if this compound demonstrates activity against a specific cellular process or pathway implicated in a disease (such as protein misfolding in neurodegenerative disorders or uncontrolled cell growth in cancer, based on the activities of related compounds), it could be used to confirm that modulating this target produces a desired biological effect. By selectively interacting with potential targets, this compound could help researchers understand the functional consequences of target modulation and assess the therapeutic potential of targeting that specific pathway.

Exploration of Novel Therapeutic Applications and Combinatorial Strategies (Mechanistic Focus)

The diverse biological activities of related Purealidine compounds suggest potential for exploring novel therapeutic applications for this compound, both as a single agent and in combination with existing therapies. A mechanistic understanding of its interactions is crucial for these explorations.

Repurposing this compound for Other Disease Indications

Based on the reported activities of other Purealidines, this compound could potentially be investigated for its efficacy in disease areas beyond those initially explored for related compounds. For instance, the anti-prion activity of Purealidine Q nih.govnih.gov suggests a potential role for related compounds like this compound in addressing neurodegenerative diseases characterized by protein misfolding and aggregation, such as Alzheimer's and Parkinson's diseases, which have been linked to prion-like mechanisms. nih.gov The cytotoxic effects observed for Purealidins N, P, and Q against tumor cell lines researchgate.netscribd.com indicate a possible application in cancer therapy. Furthermore, the antimicrobial activities of some bromotyrosine derivatives from marine sponges researchgate.net suggest potential for this compound in combating infectious diseases. Repurposing studies for this compound would involve screening its activity against a wide range of disease models and targets, guided by the known activities of its structural analogs.

Mechanistic Basis for Combination Strategies with Existing Agents

Understanding the mechanism of action of this compound is critical for developing rational combinatorial therapeutic strategies. If this compound exhibits activity against a particular pathway (e.g., inhibiting an enzyme or disrupting protein aggregation), combining it with agents that target different, complementary pathways could lead to synergistic effects, potentially increasing efficacy and reducing the likelihood of resistance. For example, if this compound is found to inhibit a specific kinase involved in cancer cell proliferation (similar to the EGF receptor kinase inhibition by other Purealidines researchgate.netscribd.com), combining it with chemotherapeutic agents that act through different mechanisms (e.g., DNA damage or microtubule stabilization) could offer a more effective treatment approach. Similarly, in the context of potential anti-prion activity, combining this compound with compounds that enhance protein clearance or modulate other aspects of prion propagation could be explored. The observed synergy between Purealidine Q and guanabenz in a yeast anti-prion assay highlights the potential benefits of combinatorial approaches within this compound class. nih.govtandfonline.com Mechanistic studies, including target identification and pathway analysis, would be essential to inform the design of such combinations.

Addressing Challenges and Opportunities in this compound Research

Research into marine natural products like this compound presents both challenges and opportunities. One significant challenge is the often low natural abundance of these compounds in their source organisms, making isolation and large-scale production difficult and costly. researchgate.nettandfonline.com The complexity of their chemical structures can also pose challenges for total synthesis. scribd.com

However, these challenges are accompanied by significant opportunities. The structural diversity of marine natural products offers a rich source of novel scaffolds with unique biological activities that may not be found in terrestrial organisms or synthetic libraries. google.com Advances in isolation techniques, spectroscopic methods for structure elucidation, and synthetic chemistry are continuously improving the ability to obtain and study these compounds. researchgate.netscribd.com Furthermore, the use of biological screening methods, such as the yeast-based assays used for anti-prion activity nih.govnih.gov, provides efficient ways to identify active compounds from complex mixtures. Cheminformatics approaches can also help in exploring the chemical space of marine natural products and prioritizing compounds for biological evaluation. researchgate.net

Overcoming Limitations in Natural Product Supply and Scalability

Natural products, while valuable sources of potential drug candidates like this compound, often face limitations in consistent supply and scalability for large-scale research and eventual therapeutic use. Challenges in scaling the synthesis of active pharmaceutical ingredients (APIs) from laboratory to industrial scale are multifaceted, involving technical, logistical, and regulatory hurdles. pharmafeatures.com Translating small-scale reactions to large-scale operations requires redesigning reaction systems with industrial equipment in mind to address issues like heat and mass transfer inefficiencies. pharmafeatures.com Process development is crucial for optimizing synthetic routes for scalability, considering factors such as reaction yields, raw material availability, and operational safety. pharmafeatures.com Inconsistent laboratory methods can lead to batch-to-batch variability, which is magnified at scale, necessitating rigorous standard operating procedures (SOPs) and tight control of process variables. pharmafeatures.com Maintaining stringent quality standards for API purity becomes exponentially more complex as production scales up, with the risk of impurities accumulating to problematic levels. pharmafeatures.com

Overcoming these limitations for this compound would likely involve developing efficient and cost-effective synthetic routes that are amenable to large-scale production. This could involve process optimization to improve yields, reduce steps, and utilize readily available or less expensive reagents. pharmafeatures.comhuarenscience.com Scalable purification methods are also essential, as traditional techniques like column chromatography may not be efficient or cost-effective at an industrial scale. huarenscience.com Economic viability is a significant hurdle, particularly if the synthesis involves expensive reagents or specialized equipment, necessitating the development of cost-effective strategies. huarenscience.com

Integration with Emerging Technologies (e.g., Omics, AI-driven Drug Discovery)

Ethical Considerations and Responsible Conduct of Research Related to this compound

Research involving this compound, particularly in its preclinical evaluation, must adhere to strict ethical considerations and principles of responsible conduct.

Best Practices in Animal Research

The use of animals in research is a critical ethical consideration, and best practices are guided by principles aimed at minimizing pain and distress while ensuring the scientific validity of the studies. The "3 Rs" principles – Replacement, Reduction, and Refinement – are fundamental to ethical animal research. nih.govkosinmedj.orgresearchgate.netresearchgate.net

Replacement: Researchers must carefully consider whether animal experiments are necessary and explore alternative methods, such as in vitro cell cultures or computational simulations, whenever possible. kosinmedj.orgresearchgate.net

Reduction: The minimum number of animals required to obtain meaningful and statistically significant results should be used, and unnecessary repetition or duplication of experiments must be avoided. nih.govkosinmedj.orgresearchgate.net Experimental designs should be thoroughly planned to involve the lowest possible sample size while producing significant results. nih.gov

Refinement: Projects and techniques should be designed to minimize pain, suffering, and discomfort to the animals. nih.govkosinmedj.orgresearchgate.net This includes providing appropriate anesthesia, analgesia, or sedation for painful procedures and avoiding death as an endpoint unless absolutely essential. researchgate.net Proper training for individuals handling experimental animals is also crucial. nih.gov

Ethical review committees play a vital role in assessing research projects involving animals to ensure a balance between scientific needs and animal welfare. researchgate.net Researchers have a responsibility to respect the dignity of animals and provide care adapted to their needs. forskningsetikk.no

Responsible Dissemination of Research Findings

Responsible dissemination of research findings related to this compound is essential for advancing scientific knowledge and informing the broader community. Researchers have an ethical obligation to disseminate their findings, even if the results are not positive, to avoid publication bias which can distort the literature. researchgate.netnih.gov

Effective dissemination involves communicating research results clearly and appropriately to various audiences, including other researchers, healthcare professionals, policymakers, and the public. wvctsi.org Tailoring messages and using appropriate communication channels are important for reaching different target groups. wvctsi.org While scientific publications and presentations at professional meetings are common methods for reaching other researchers, conveying findings to non-expert audiences may require lay summaries or other accessible formats. wvctsi.orgmedrxiv.org

Transparency in reporting research methods and results is a key aspect of responsible dissemination. nih.gov This includes providing sufficient detail for others to evaluate and potentially replicate the research. nih.gov The dissemination plan should be developed early in the research process and consider the goals, objectives, target audiences, and channels of communication. wvctsi.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Purealidine S, and how can researchers ensure reproducibility?

  • Answer : Synthesis protocols should detail solvent systems, reaction temperatures, catalysts, and purification steps. For reproducibility, include molar ratios, spectral data (e.g., NMR, IR), and chromatographic profiles (HPLC). Characterize new compounds with elemental analysis and cross-validate purity using melting point determination or mass spectrometry. Reference existing literature for known intermediates and cite methods for novel steps .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

  • Answer : Combine multiple techniques:

  • NMR : Compare 1^1H/13^13C spectra with published data for functional group verification.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • HPLC : Use retention time matching with authenticated standards under identical mobile phase conditions.
    Include error margins for spectral interpretations and document baseline resolution criteria for chromatography .

Q. What statistical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Answer : Employ calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects. Use ANOVA for inter-day/inter-lab variability analysis. Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ). Report confidence intervals (95%) for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across independent studies?

  • Answer : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate experiments under standardized protocols, controlling for pH, temperature, and solvent polarity. Perform sensitivity analysis to isolate critical parameters (e.g., IC50_{50} variability) and publish raw datasets for peer validation .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in enzymatic inhibition?

  • Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate/enzyme concentrations. Integrate molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate hypotheses via site-directed mutagenesis of target enzymes and measure activity changes. Cross-reference results with structural analogs to identify pharmacophores .

Q. How can researchers optimize solvent systems for this compound crystallization to improve X-ray diffraction quality?

  • Answer : Screen solvents using the Hansen solubility parameters (δD, δP, δH) to identify polarity matches. Employ vapor diffusion or slow cooling methods. Analyze crystal packing via Mercury software and compare with Cambridge Structural Database entries. Report unit cell parameters and refinement statistics (R-factor ≤ 0.05) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Answer : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: e.g., stirring rate, cooling gradient).
  • Use design-of-experiments (DoE) to optimize CPPs.
  • Apply PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring.
    Document deviations in supplementary materials for transparency .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s thermodynamic stability?

  • Answer : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Compare DFT calculations (B3LYP/6-31G*) with experimental DSC (differential scanning calorimetry) data. Publish computational input files and experimental thermograms for peer benchmarking .

Methodological Best Practices

  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, chromatograms, and statistical code in supplementary materials .
  • Literature Review : Use SciFinder or Web of Science to map citation networks and identify knowledge gaps. Prioritize high-impact journals (JCR Q1/Q2) for benchmarking .
  • Ethical Compliance : Follow NIH guidelines for preclinical studies, including ARRIVE criteria for animal research and MTA agreements for shared reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.